Thiourea, 1-[(4,6-dimethylpyrimidin-2-ylamino)-m-tolylaminomethylene]-3-phenyl-
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Overview
Description
N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA is a complex organic compound with a unique structure that includes a pyrimidine ring, a toluidine moiety, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinamine with 3-toluidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)PHENOL
- 2-Pyrimidinamine, 4,6-dimethyl-
- N- [4- ( { [ (4,6-Dimethyl-2-pyrimidinyl)amino] [ (2-methylphenyl)amino]methylene}sulfamoyl)phenyl]acetamide
Uniqueness
N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N6S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
(1Z)-1-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methylanilino)methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C21H22N6S/c1-14-8-7-11-18(12-14)24-20(26-19-22-15(2)13-16(3)23-19)27-21(28)25-17-9-5-4-6-10-17/h4-13H,1-3H3,(H3,22,23,24,25,26,27,28) |
InChI Key |
SVQNZGUFAWYAOA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N/C(=S)NC2=CC=CC=C2)/NC3=NC(=CC(=N3)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC(=S)NC2=CC=CC=C2)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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